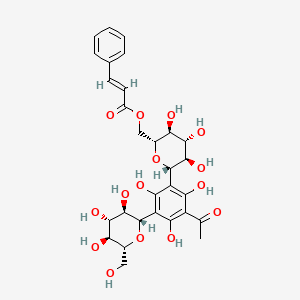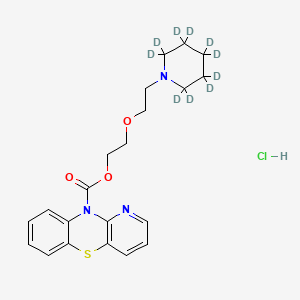
Pipazetate-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate Hydrochloride, a compound primarily used as an antitussive agent, meaning it is employed to suppress coughing. It is a 1-aza phenothiazine derivative that acts centrally on the medullary cough center .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pipazetate-d10 Hydrochloride involves the reaction of 1-azaphenothiazine with phosgene to form 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-piperidyl)ethoxyethanol to yield Pipazetate . The reaction typically requires the presence of pyridine or pyridine derivatives as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pipazetate-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pipazetate-d10 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry due to its deuterated form.
Biology: Studied for its interactions with sigma-1 receptors and its potential neuroprotective effects.
Medicine: Investigated for its antitussive properties and potential use in treating respiratory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug synthesis.
Mechanism of Action
Pipazetate-d10 Hydrochloride acts centrally on the medullary cough center in the brain. It binds to sigma-1 receptors with an IC50 value of 190 nM, which modulates the cough reflex . Additionally, it has local anesthetic properties and can produce seizures in large doses .
Comparison with Similar Compounds
Similar Compounds
Prothipendyl: Another 1-aza phenothiazine derivative used as an antipsychotic.
Isothipendyl: A phenothiazine derivative used as an antihistamine.
Uniqueness
Pipazetate-d10 Hydrochloride is unique due to its deuterated form, which makes it particularly useful in analytical chemistry as a stable isotope-labeled standard. Its specific binding to sigma-1 receptors also distinguishes it from other phenothiazine derivatives .
Properties
Molecular Formula |
C21H26ClN3O3S |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |
InChI Key |
FEUBUXUFKHXRKO-XPOQWZRRSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


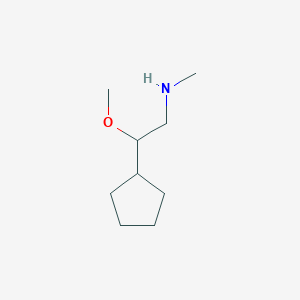

![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
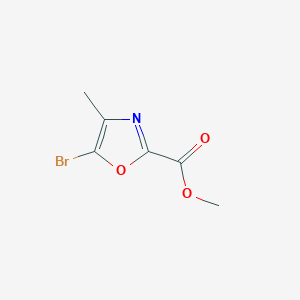


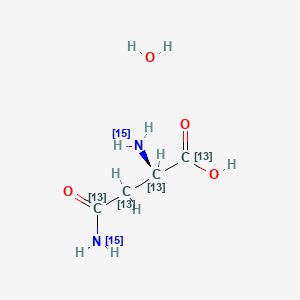

![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
